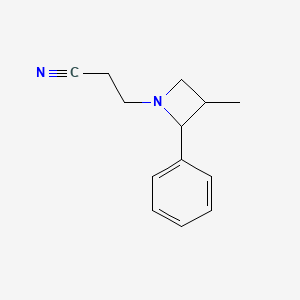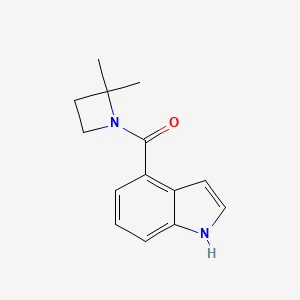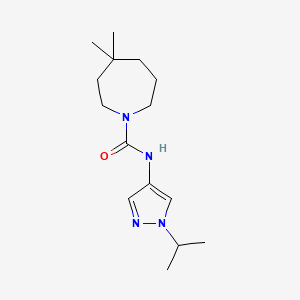
3-(3-Methyl-2-phenylazetidin-1-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methyl-2-phenylazetidin-1-yl)propanenitrile is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. It is a versatile compound that has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of 3-(3-Methyl-2-phenylazetidin-1-yl)propanenitrile has been studied extensively. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Moreover, it has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, it has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
3-(3-Methyl-2-phenylazetidin-1-yl)propanenitrile has been found to exhibit significant biochemical and physiological effects. It has been found to inhibit the activity of different enzymes, including proteases and kinases. Moreover, it has also been found to inhibit the production of reactive oxygen species, which are involved in various pathological conditions. In addition, it has been found to exhibit significant effects on the immune system, including the modulation of cytokine production and the activation of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-Methyl-2-phenylazetidin-1-yl)propanenitrile has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. Moreover, it exhibits significant activity against different cancer cell lines, bacteria, and fungi, making it a potential candidate for the development of new drugs. However, there are also some limitations associated with its use in lab experiments. For example, its mechanism of action is not fully understood, and further studies are needed to elucidate its mode of action. Moreover, its potential toxicity and side effects need to be evaluated before it can be used in clinical trials.
Orientations Futures
There are several future directions for the study of 3-(3-Methyl-2-phenylazetidin-1-yl)propanenitrile. One of the most important directions is the elucidation of its mechanism of action. Further studies are needed to understand how the compound inhibits the growth of cancer cells and bacteria. Moreover, its potential use as an anti-inflammatory agent needs to be explored further. In addition, the development of new analogs and derivatives of the compound could lead to the discovery of more potent and selective compounds with improved pharmacological properties. Finally, the evaluation of its toxicity and safety profile needs to be carried out before it can be used in clinical trials.
Méthodes De Synthèse
The synthesis of 3-(3-Methyl-2-phenylazetidin-1-yl)propanenitrile has been achieved using different methods. One of the most common methods is the reaction of 3-methyl-2-phenylazetidine with acrylonitrile in the presence of a suitable catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to the final product. Other methods include the reaction of 3-methyl-2-phenylazetidine with different nitriles or the reaction of 3-phenylpropionitrile with 3-methyl-2-azetidinone.
Applications De Recherche Scientifique
3-(3-Methyl-2-phenylazetidin-1-yl)propanenitrile has been studied for its potential applications in various fields. It has been found to exhibit significant anticancer activity against different cancer cell lines. Moreover, it has also been studied for its potential use as an anti-inflammatory agent. In addition, it has been found to exhibit significant activity against bacteria and fungi, and it has been studied for its potential use as an antimicrobial agent.
Propriétés
IUPAC Name |
3-(3-methyl-2-phenylazetidin-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-11-10-15(9-5-8-14)13(11)12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBGPAIJCXSXBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C1C2=CC=CC=C2)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585376.png)
![1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7585386.png)
![1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperidin-4-ol](/img/structure/B7585394.png)




![1-[2-(3-Fluorophenyl)-3-methylpyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7585440.png)



![N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B7585467.png)
![N-[1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperidin-4-yl]acetamide](/img/structure/B7585470.png)